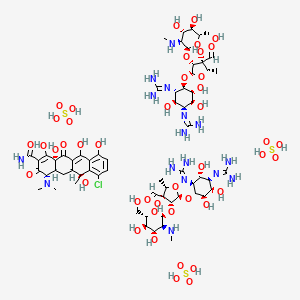
2-(4-Methoxypyrazol-1-yl)-phenylamine
Overview
Description
2-(4-Methoxypyrazol-1-yl)-phenylamine (MPPA) is a compound that has been widely studied in the scientific community due to its unique properties and potential applications. MPPA is a heterocyclic amine with a pyrazole ring and a phenyl group, and has been found to have a variety of biological effects. This compound has been studied for its potential use in drug development, as a synthetic intermediate, and for its potential applications in medical research.
Scientific Research Applications
Chemical Synthesis and Catalysis
The compound has been involved in studies related to the synthesis of novel chemical structures. For instance, the oxidative coupling of phenylazoles, including derivatives of 2-(4-Methoxypyrazol-1-yl)-phenylamine, with internal alkynes was studied. This process, catalyzed by rhodium and copper, involves the regioselective cleavage of multiple C-H bonds, demonstrating the compound's role in the synthesis of complex aromatic structures (Umeda et al., 2011).
Analytical Chemistry
In the realm of analytical chemistry, the compound has been used in developing methodologies for substance detection and analysis. For example, a method was developed for analyzing methoxypyrazines, which are structurally related to 2-(4-Methoxypyrazol-1-yl)-phenylamine, in wine. This involved solid-phase extraction and gas chromatography-mass spectrometry, showcasing the compound's relevance in improving analytical techniques for food and beverage industries (Lopez et al., 2011).
Material Science
The compound's derivatives have been explored in material science, particularly in creating luminescent materials. Studies have synthesized and characterized derivatives of 2-(4-Methoxypyrazol-1-yl)-phenylamine, analyzing their photophysical properties. These materials have potential applications as fluorescent pH sensors due to their solvent-dependent Stokes shifts and pH-dependent absorptions and emissions (Hu et al., 2013).
Polymorphism and Drug Development
Additionally, the compound's analogs have been studied in drug development, focusing on polymorphism control. For example, research on ASP3026, a derivative, detailed the influence of crystallization process parameters on polymorph formation, crucial for designing solid drug formulations. This highlights the compound's role in understanding and controlling drug polymorphism, a critical factor in pharmaceutical manufacturing (Takeguchi et al., 2015).
properties
IUPAC Name |
2-(4-methoxypyrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-8-6-12-13(7-8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIQQBOAFJGZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-pyrazol-1-yl)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1449358.png)
![1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B1449360.png)

![Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid](/img/structure/B1449362.png)
![Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate](/img/structure/B1449364.png)

![1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1449368.png)


![1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1449373.png)



![Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1449378.png)